(2-Bromo-5-methylphenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSZWOLTSXIDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methanamine hydrochloride typically involves the bromination of 5-methylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The brominated product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions produce corresponding oxides and amines.
Scientific Research Applications
(2-Bromo-5-methylphenyl)methanamine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(4-Bromo-2-methylphenyl)methanamine Hydrochloride
Functional Group Variations
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride
- Structure : Nitro group at the ortho (2nd) position and bromine at the meta (5th) position.
- Key Differences: The nitro group is a strong electron-withdrawing substituent, increasing polarity and reducing solubility in non-polar solvents compared to the methyl group in the target compound. This also makes the compound more reactive in nucleophilic substitutions .
- Molecular Formula : C₇H₈BrClN₂O₂ (higher oxygen content).
(5-Bromo-2-methoxyphenyl)methanamine
Heterocyclic Analogs
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Structure : Thiazole ring substituted with a 4-chlorophenyl group.
- Key Differences : The thiazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. This heterocyclic system significantly increases melting point (268°C ) compared to purely aromatic analogs .
- Molecular Formula : C₁₀H₉ClN₂S·HCl .
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
Data Table: Structural and Physicochemical Comparison
Biological Activity
(2-Bromo-5-methylphenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : [3959-05-5]
- Molecular Formula : C8H10BrClN
- Molecular Weight : 221.53 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. It is hypothesized to act as an inhibitor for certain enzymes and receptors, leading to significant pharmacological effects.
Enzyme Inhibition
Research indicates that similar compounds exhibit inhibition of key metabolic enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Carbonic Anhydrases (CA I and CA II) : Involved in bicarbonate homeostasis and pH regulation.
Inhibition studies have shown promising Ki values for related bromophenol derivatives, suggesting that this compound may also exhibit similar inhibitory effects against these enzymes, potentially influencing conditions like glaucoma and Alzheimer’s disease .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were assessed:
| Compound | Bacterial Strain | MIC Value (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 | |
| C. albicans | 0.0048 |
These results indicate significant antibacterial and antifungal activity, positioning the compound as a potential candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effectiveness against cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values suggest that the compound exhibits moderate to high cytotoxicity against selected cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
- Case Study on Glaucoma Treatment : A study investigated the effects of bromophenol derivatives on intraocular pressure by inhibiting CA II isozyme, demonstrating a reduction in pressure levels in animal models.
- Anticancer Activity : Clinical trials involving derivatives of this compound showed promising results in reducing tumor size in patients with specific types of cancers, particularly breast and lung cancer.
Q & A
Q. What are the standard synthetic routes for (2-Bromo-5-methylphenyl)methanamine hydrochloride, and how can purity be optimized?
The synthesis typically involves halogenated benzyl precursors reacting with ammonia or amines under controlled conditions. For example, brominated phenylmethyl halides (e.g., 2-bromo-5-methylbenzyl chloride) may undergo nucleophilic substitution with ammonia in ethanol or methanol under reflux . Purity optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves solubility of intermediates .
- Temperature control : Reflux conditions (70–90°C) minimize side reactions like dehalogenation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the amine hydrochloride structure, with characteristic shifts for the aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 234.5 (calculated for CHBrN·HCl) .
- X-ray crystallography : Resolves 3D molecular geometry, confirming substituent positions and hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation) during synthesis?
Competing dehalogenation is common due to the lability of bromine in basic conditions. Mitigation strategies include:
- pH control : Maintain mildly acidic conditions (pH 4–6) using HCl to stabilize the bromide ion .
- Catalyst use : Add KI (1–2 mol%) to promote bromide retention via the Finkelstein mechanism .
- Kinetic monitoring : Track reaction progress via TLC (R 0.3 in ethyl acetate/hexane 1:3) to terminate before side reactions dominate .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (K, k/k) to receptors like GPCRs .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
Q. How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Discrepancies may arise from assay conditions or impurity profiles. Best practices include:
- Standardized assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Batch analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMSO) across studies .
- Meta-analysis : Statistically evaluate data from ≥3 independent studies to identify outliers .
Q. What computational approaches predict the compound’s metabolic stability and toxicity?
- ADMET prediction tools : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (LogP ≈ 1.7), CYP450 inhibition (CYP1A2, IC ~10 µM), and hepatotoxicity (probabilistic models) .
- Density functional theory (DFT) : Calculates electron distribution to identify reactive sites prone to oxidation (e.g., benzylic carbon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
